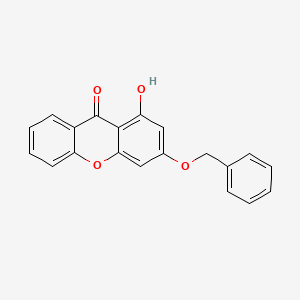

1-Hydroxy-3-phenylmethoxyxanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-phenylmethoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-16-10-14(23-12-13-6-2-1-3-7-13)11-18-19(16)20(22)15-8-4-5-9-17(15)24-18/h1-11,21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSUFELWFJWENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxy 3 Phenylmethoxyxanthen 9 One and Analogues

General Synthetic Strategies for the Xanthenone Core Structure

The synthesis of the central dibenzo-γ-pyrone (xanthenone) scaffold is a well-established area of organic chemistry, with methods ranging from classical condensation reactions to modern, highly efficient multicomponent approaches.

Cyclization Reactions for Dibenzo-γ-pyrone Formation

The traditional and most prevalent strategies for assembling the xanthenone core involve the formation of an intermediate, either a 2,2'-dihydroxybenzophenone or a 2-aryloxybenzoic acid, followed by an intramolecular cyclization step to form the central pyran ring.

One of the most popular classical methods is the Grover, Shah, and Shah (GSS) reaction . This method involves the condensation of an o-hydroxybenzoic acid with a suitable phenol (B47542) in the presence of a condensing agent, typically a mixture of zinc chloride and phosphoryl chloride. researchgate.netinstras.comrsc.org The reaction proceeds via a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone intermediate. This intermediate is then subjected to cyclodehydration, often by heating at high temperatures (200-220°C) or with water in a sealed vessel, to yield the final xanthenone structure. researchgate.netinstras.com A modification of this approach utilizes Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can often facilitate the condensation and cyclization in a single step under milder conditions, improving yields. nih.govresearchgate.net

An alternative route involves the initial formation of a diaryl ether. This is typically achieved through an Ullmann condensation, which couples a sodium phenolate with a benzoic acid derivative bearing a halogen in the ortho position. The resulting 2-aryloxybenzoic acid is then cyclized via an intramolecular electrophilic acylation to furnish the xanthenone skeleton. researchgate.net While versatile, acylation-cyclization routes are often preferred over Ullmann-based strategies due to generally higher yields in the key bond-forming steps. researchgate.net

Multicomponent Reaction Approaches in Xanthenone Synthesis

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of xanthenone derivatives is well-suited to MCRs, which typically involve a one-pot condensation of three components: a phenolic compound (like β-naphthol or resorcinol), an aldehyde, and a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione).

These reactions are generally catalyzed by a variety of Lewis or Brønsted acids. The choice of catalyst can significantly impact reaction times and yields. The proposed mechanism involves the initial acid-catalyzed formation of a carbocation from the aldehyde and the phenolic component. This intermediate then reacts with the enol form of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the final tetrahydrobenzo[a]xanthen-11-one or related xanthenone derivative.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Natural Organic Acids (e.g., Oxalic Acid) | Solvent-free | Eco-friendly, readily available, high yields (up to 93%) | unram.ac.id |

| Silica Sulfuric Acid (SSA) / Amberlyst-15 | Solvent-free | Reusable heterogeneous catalyst, good to excellent yields | semanticscholar.org |

| Ruthenium Chloride Hydrate | Homogeneous catalysis | Effective for specific derivatives | researchgate.net |

| Iodine | Thermal, one-pot | Simple, effective for synthesizing triazolyl xanthenones | rsc.org |

Specific Synthesis of 1-Hydroxy-3-phenylmethoxyxanthen-9-one and its Precursors

While a direct, single-pot synthesis for this compound is not prominently reported, a logical and efficient synthetic route can be designed based on the synthesis of its core precursor, 1,3-dihydroxyxanthone, followed by selective derivatization.

The most direct approach to the 1,3-dioxygenated xanthenone pattern is the condensation of salicylic (B10762653) acid with phloroglucinol (B13840) (1,3,5-trihydroxybenzene). researchgate.netunram.ac.idnih.gov This reaction, often catalyzed by Eaton's reagent, provides the key intermediate, 1,3-dihydroxyxanthone, in high yield (80-85%). unram.ac.idnih.gov This precursor contains the necessary hydroxyl groups at the C1 and C3 positions, ready for selective modification.

Strategies for Introducing Phenolic and Phenylmethoxy Substituents

With 1,3-dihydroxyxanthone as the starting material, the next crucial step is the regioselective introduction of the phenylmethoxy (benzyl) group at the C3 position while leaving the C1 hydroxyl group intact. This is achieved through a selective O-alkylation, commonly a Williamson ether synthesis. nih.gov

The key to regioselectivity lies in the differential reactivity of the two hydroxyl groups. The C1 hydroxyl group exhibits significantly lower nucleophilicity due to strong intramolecular hydrogen bonding with the carbonyl oxygen at the C9 position. nih.gov This interaction effectively "protects" the C1-OH, making the C3-OH the more reactive site for alkylation.

The typical procedure involves treating a solution of 1,3-dihydroxyxanthone with a base (such as potassium hydroxide (B78521) or sodium hydride) to deprotonate the more acidic/accessible C3-phenolic proton, followed by the addition of benzyl (B1604629) bromide (phenylmethyl bromide). nih.gov The resulting phenoxide ion at C3 then acts as a nucleophile, displacing the bromide to form the desired 3-phenylmethoxy ether bond.

Regioselective Synthesis and Mechanistic Considerations

The mechanism underpinning the regioselectivity of the benzylation is primarily electronic and steric. The intramolecular hydrogen bond [O1-H···O=C9] significantly raises the pKa of the C1-hydroxyl group, making it less acidic and therefore less likely to be deprotonated by the base compared to the C3-hydroxyl. nih.gov Consequently, the C3-phenoxide is formed preferentially, directing the electrophilic benzyl bromide to that position.

In the initial synthesis of the 1,3-dihydroxyxanthone core, the reaction between salicylic acid and phloroglucinol is also highly regioselective. The acylation occurs at the C2 position of phloroglucinol, which is activated by two ortho hydroxyl groups and one para hydroxyl group. The subsequent cyclization is directed by the proximity of the newly formed acyl group and the C1-hydroxyl of the phloroglucinol moiety, leading specifically to the 1,3-dihydroxy substitution pattern on the xanthone (B1684191) A-ring. researchgate.netunram.ac.id

Advanced Chemical Derivatization of the Xanthenone Scaffold

The xanthenone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing a wide range of biologically active compounds. nih.gov Advanced derivatization can be performed at several key positions: the hydroxyl groups, the aromatic rings, and the C9 carbonyl group.

One major area of derivatization involves creating xanthenone-4-acetic acid (XAA) analogues . These compounds, such as the potent antitumor agent 5,6-dimethylxanthone-4-acetic acid (DMXAA), are synthesized to enhance biological activity. nih.govnih.govacs.org The synthesis involves building the substituted xanthenone core and then introducing the acetic acid side chain, often through multi-step sequences. nih.gov

Another strategy is the modification of hydroxyl groups . As demonstrated in the synthesis of the title compound, hydroxyls can be selectively converted to ethers. Studies have explored the synthesis of a wide array of 1-hydroxy-3-O-substituted derivatives, including those with various alkyl, alkenyl, and alkynyl chains, to probe structure-activity relationships for different biological targets. nih.govresearchgate.netscispace.com

The C9 carbonyl group also offers a handle for derivatization. It can be reacted with nucleophiles like hydrazines to form xanthenone-based hydrazones, which have shown potential as enzyme inhibitors. fao.org Furthermore, the aromatic rings of the scaffold can undergo reactions such as halogenation, nitration, and amination, providing further opportunities to fine-tune the molecule's properties. mdpi.commdpi.com

| Reaction Site | Type of Derivatization | Example of Resulting Compound Class | Reference |

|---|---|---|---|

| Aromatic Rings | Introduction of Acetic Acid Moiety | Xanthenone-4-acetic acids (e.g., DMXAA) | nih.govnih.gov |

| Hydroxyl Groups (e.g., C3-OH) | O-Alkylation / O-Alkenylation | 1-Hydroxy-3-alkoxyxanthones | nih.govresearchgate.net |

| C9 Carbonyl | Condensation with Hydrazines | Xanthenone Hydrazones | fao.org |

| Aromatic Rings | Halogenation / Amination | Halogenated or Aminated Xanthenones | mdpi.commdpi.com |

Spectroscopic and Spectrometric Characterization of Synthesized Analogues

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) techniques are typically employed.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation of the xanthone core often proceeds through characteristic pathways that can be predicted based on the fragmentation of known xanthone derivatives.

A key fragmentation pathway for ethers involves cleavage of the C-O bond. In the case of this compound, the benzyloxy group is a likely site for initial fragmentation. Alpha-cleavage next to the ether oxygen can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a common and often abundant peak in the mass spectra of benzyl ethers. The remainder of the molecule would form a radical cation.

Another probable fragmentation is the loss of the entire phenylmethoxy group, which would result in a fragment corresponding to the 1,3-dihydroxyxanthone cation. Further fragmentation of the xanthone backbone can occur, providing additional structural confirmation. The presence of aromatic rings in the xanthone structure leads to strong molecular ion peaks due to their stability.

A plausible fragmentation pattern for this compound is outlined in the table below, based on common fragmentation behaviors of its constituent functional groups.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - C₇H₇]⁺ | Loss of a benzyl radical | Indicates the presence of a benzyloxy substituent. |

| 91 | [C₇H₇]⁺ | Characteristic peak for a benzyl group. |

| [M - OC₇H₇]⁺ | Loss of a benzyloxy radical | Suggests cleavage of the ether linkage. |

It is important to note that the exact fragmentation pattern can be influenced by the ionization method and the energy applied.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and ketone functionalities, as well as the aromatic nature of the xanthone core and the phenylmethoxy group.

The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The carbonyl group (C=O) of the xanthen-9-one system would give rise to a strong, sharp absorption band typically in the range of 1650-1610 cm⁻¹.

The C-O stretching vibrations of the ether linkage in the phenylmethoxy group would be observable in the fingerprint region of the spectrum. Phenyl alkyl ethers typically show two strong C-O stretching absorbances around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Aromatic C=C stretching vibrations from both the xanthone nucleus and the phenyl ring of the substituent would appear in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ketone (Xanthone) | C=O stretch | 1610 - 1650 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Phenyl Ether | C-O-C asymmetric stretch | ~1250 |

| Phenyl Ether | C-O-C symmetric stretch | ~1050 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

These characteristic peaks would collectively provide strong evidence for the proposed structure of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. For a compound like this compound, obtaining suitable single crystals would allow for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not publicly available, data from closely related methoxy-substituted xanthone derivatives can provide insight into the expected structural features. For instance, the crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one reveals that the core xanthone structure is planar. iucr.org

In a hypothetical X-ray diffraction study of this compound, the xanthone core would be expected to be nearly planar. The phenylmethoxy group would introduce additional conformational flexibility. The analysis would reveal the orientation of the phenylmethoxy group relative to the xanthone nucleus and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

A typical set of crystallographic data obtained from a single-crystal X-ray diffraction experiment on a similar xanthone derivative is presented in the table below.

| Parameter | Example Value (for an analogous methoxy-xanthone) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z (molecules/unit cell) | 4 |

This data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The successful determination of the crystal structure would provide ultimate proof of the molecular connectivity and stereochemistry of this compound.

Preclinical Pharmacological Investigations of Xanthenone Derivatives

In Vitro Assessment of Biological Activities

Antimicrobial and Antitubercular Efficacy in Cell-Based Assays

Xanthone (B1684191) derivatives are a significant source of potential antimicrobial agents, with numerous natural and synthetic compounds demonstrating activity against a range of pathogens. nih.govresearchgate.netrsc.org The antimicrobial efficacy of xanthones is often linked to the substitution pattern on the core structure, with hydroxyl and prenyl groups playing a crucial role. nih.govresearchgate.net For instance, modifications at the C1, C3, or C6 hydroxyl groups of α-mangostin have been shown to increase antimicrobial activity and selectivity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Some synthetic xanthone derivatives exhibit broad-spectrum antibacterial activity. nih.gov Chiral derivatives of xanthones, both from natural sources and synthesis, have also been a focus of antimicrobial research. researchgate.netnih.gov For example, several natural chiral xanthone derivatives with furan (B31954) groups have shown activity against Mycobacterium tuberculosis, Candida albicans, and various bacteria. nih.gov

The xanthone scaffold is also considered a promising framework for the development of new antitubercular drugs. nih.gov The growing body of literature recognizes the potential of xanthone derivatives against Mycobacterium tuberculosis (MBT), including resistant strains. nih.gov

While specific data for 1-Hydroxy-3-phenylmethoxyxanthen-9-one was not found, the general antimicrobial and antitubercular potential of the xanthone class is well-established. The presence of a hydroxyl group at the C-1 position is a common feature in many bioactive xanthones.

Table 1: Antimicrobial Activity of Selected Natural Chiral Xanthone Derivatives with Furan Groups

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Mangostanin | Mycobacterium tuberculosis H37Ra | 25 µM | nih.gov |

| Toxyloxanthone-C | Candida albicans | 25 µM | nih.gov |

| Toxyloxanthone-C | Candida glabrata | 8 µM | nih.gov |

| Toxyloxanthone-C | Aspergillus fumigatus | 8 µM | nih.gov |

| Toxyloxanthone-C | Aspergillus nidulans | 8 µM | nih.gov |

| Toxyloxanthone-C | Cryptococcus neoformans | 8 µM | nih.gov |

| Toxyloxanthone-C | Bacillus subtilis PCI-219 | 3.13 µM | nih.gov |

| Toxyloxanthone-C | MSSA JMC-2874 | 6.25 µM | nih.gov |

| Toxyloxanthone-C | MRSA | 6.25 µM | nih.gov |

This table presents data for compounds structurally related to the subject of this article to illustrate the potential of the xanthone class.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant activity of xanthone derivatives is a widely studied area, with many compounds demonstrating significant potential to neutralize free radicals. nih.govresearchgate.netmdpi.com The position and number of hydroxyl groups on the xanthone scaffold are critical determinants of their antioxidant capacity. These hydroxyl groups can act as hydrogen donors, which is a key mechanism for their radical scavenging activity.

For example, a study on hydroxyxanthones synthesized through a one-pot cyclodehydration reaction showed that compounds with multiple hydroxyl groups exhibited strong antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net The antioxidant strength was found to be dependent on the number of hydroxyl groups on the xanthone scaffold. researchgate.net

Another study highlighted that 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) displayed mitochondrial antioxidant activity by mitigating rotenone-induced oxidative stress in macrophages by up to 40%. mdpi.com This suggests that xanthones can play a role in cellular protection against oxidative damage.

The antioxidant properties of hydroxyxanthones are calculated from the decreasing absorbance of DPPH, a purple-colored nitrogen radical. The presence of antioxidants causes a decline in the intensity of the purple color to yellow. researchgate.net

Table 2: Antioxidant Activity of Synthesized Hydroxyxanthones

| Compound | IC₅₀ (µg/mL) in DPPH assay | Antioxidant Strength | Reference |

| 3a | 79.77 | Strong | researchgate.net |

| 3b | 22.02 | Very Strong | researchgate.net |

| 3c | 25.75 | Very Strong | researchgate.net |

| Quercetin (control) | 18.86 | Very Strong | researchgate.net |

| Ascorbic acid (control) | 11.79 | Very Strong | researchgate.net |

This table presents data for compounds structurally related to the subject of this article to illustrate the potential of the xanthone class. According to the source, an IC₅₀ < 50 µg/mL is considered very strong, and an IC₅₀ between 50–100 µg/mL is considered strong. researchgate.net

Anti-inflammatory Effects in Cellular Models

Xanthone derivatives have demonstrated significant anti-inflammatory activity in various in vitro models. nih.govnih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes. For instance, xanthones have been shown to inhibit the synthesis of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). mdpi.comnih.gov

The anti-inflammatory potential of xanthones is also linked to their ability to modulate signaling pathways associated with inflammation, such as the NF-κB pathway. nih.gov Furthermore, some xanthones can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory cascade. nih.govnih.gov

For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been shown to possess anti-inflammatory properties by inhibiting the synthesis of IL-6 and PGE2 in human macrophages. mdpi.com Another study on hydroxycinnamic acid derivatives, which share some structural similarities with xanthone breakdown products, also showed inhibition of NF-κB activation and reduced expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.net

Gamma-mangostin, a xanthone derivative, was found to inhibit both COX-1 and COX-2 activities in a concentration-dependent manner, with IC₅₀ values of approximately 0.8 and 2 µM, respectively. nih.gov

Enzyme Inhibition Studies

A number of xanthone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govtandfonline.com This inhibitory activity makes them promising candidates for the development of drugs for neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com

Structure-activity relationship studies have revealed that the type and position of substituents on the xanthone moiety significantly influence AChE inhibitory activity. nih.gov For instance, a study on 1-hydroxy-3-O-substituted xanthone derivatives showed that all synthesized derivatives had stronger AChE inhibitory activities than the parent compound, 1,3-dihydroxyxanthone. tandfonline.com The introduction of hydrophobic groups at the C-3 position of the xanthone generally led to improved activity. nih.govtandfonline.com

One study found that 3-O-alkoxyl substituted xanthone derivatives are potential lead structures for potent AChE inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov The enzyme kinetic studies of some of these derivatives indicated a mixed-mode inhibition mechanism. nih.govtandfonline.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1-Hydroxy-3-O-Substituted Xanthone Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 1,3-dihydroxyxanthone (1) | 157.47 | tandfonline.com |

| 2g | 20.8 | tandfonline.com |

| 2j | 21.5 | tandfonline.com |

| Tacrine (standard) | 0.87 | tandfonline.com |

This table presents data for compounds structurally related to the subject of this article to illustrate the potential of the xanthone class.

Certain xanthone derivatives have been investigated for their ability to inhibit lipoxygenases (LOX), a family of enzymes involved in the metabolism of arachidonic acid to produce inflammatory mediators called leukotrienes. nih.gov The dual inhibition of both LOX and COX pathways is considered a beneficial strategy for the treatment of inflammatory disorders. nih.gov

A study on a series of 2,3-diarylxanthones demonstrated their ability to prevent the formation of leukotriene B4 (LTB4), which is catalyzed by 5-lipoxygenase (5-LOX), in human neutrophils in a concentration-dependent manner. nih.gov The most active compound in this series, a xanthone with a 2-catechol substituent, had an IC₅₀ value of approximately 9 µM. nih.gov

While direct data on this compound is not available, the general ability of the xanthone scaffold to interact with and inhibit lipoxygenase suggests a potential avenue for its biological activity.

Antineoplastic Potential in Various Cancer Cell Lines

A series of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. The majority of these compounds demonstrated effective cytotoxic activity, with IC50 values in the micromolar range. nih.gov

One particular derivative, compound 3g , exhibited a broad spectrum of anticancer activity with IC50 values ranging from 3.57 to 20.07 μM across the tested cell lines. nih.gov Further investigation into its mechanism of action in human gastric carcinoma MGC-803 cells revealed that it induces apoptosis in a dose- and time-dependent manner. This apoptotic effect is potentially linked to its ability to decrease intracellular calcium levels and reduce the mitochondrial membrane potential. nih.gov

Xanthone derivatives, in general, are considered promising candidates for cancer drug development. frontiersin.org Their anticancer activities are thought to be mediated through various mechanisms, including the targeting of topoisomerase II. frontiersin.org The diverse bioactivities of xanthones, which also include antimicrobial, antiviral, antioxidant, antidiabetic, and anti-inflammatory effects, underscore their potential as a source for new therapeutic agents. frontiersin.org

Table 1: In Vitro Anticancer Activity of Compound 3g

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| CNE | Nasopharyngeal Neoplasm | Not specified |

| BEL-7402 | Liver Cancer | Not specified |

| MGC-803 | Gastric Cancer | 3.57 - 20.07 |

| A549 | Lung Adenocarcinoma | Not specified |

Data derived from a study on novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives, which highlighted compound 3g's broad-spectrum activity. nih.gov

Modulatory Effects on Calcium Channels in Cellular Systems

The investigation into the anticancer mechanism of the 1-hydroxyl-3-aminoalkoxy xanthone derivative, compound 3g , revealed its potential to modulate intracellular calcium levels. nih.gov In human gastric carcinoma MGC-803 cells, the compound's ability to induce apoptosis is thought to be associated with a decrease in intracellular calcium. nih.gov This suggests a possible interaction with calcium channels or calcium signaling pathways within the cancer cells.

While direct studies on this compound's effect on specific calcium channels are not detailed in the provided context, the findings for a structurally related derivative highlight the potential for this class of compounds to influence calcium homeostasis. The N-type calcium channel (Cav2.2) is a validated target for conditions like chronic pain, and various small molecules are being developed as inhibitors. nih.gov The modulation of calcium channels is a recognized mechanism for therapeutic intervention in several diseases.

Antiviral Activities in Cell Culture

Xanthenone derivatives have demonstrated a range of biological activities, including antiviral properties. frontiersin.org While specific studies on the antiviral activity of this compound in cell culture were not found in the provided search results, related compounds have been investigated. For instance, the guanosine (B1672433) analog 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG) has been shown to inhibit the replication of several herpesviruses, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2, cytomegalovirus, and Epstein-Barr virus. unc.edu Its antiviral activity is dependent on the virus-induced thymidine (B127349) kinase. unc.edu

Another related compound, 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine (BRL 39123), has also been compared to acyclovir (B1169) for its activity against various herpesviruses. nih.gov In plaque reduction tests, BRL 39123 showed inhibitory effects against clinical isolates of HSV-1, HSV-2, and varicella-zoster virus. nih.gov Interestingly, in virus yield reduction assays, BRL 39123 was more active than acyclovir against HSV-1. nih.gov

In Vivo Pharmacological Evaluation in Relevant Animal Models (excluding human trials)

Preclinical in vivo studies are crucial for assessing the therapeutic potential of new chemical entities. The following sections summarize the evaluation of xanthenone derivatives in various animal models.

Assessment of Antineoplastic Efficacy in Murine Tumor Models

While specific in vivo studies on this compound in murine tumor models were not identified in the search results, the general class of xanthenone derivatives has been a subject of such investigations. For example, new derivatives of xanthenone-4-acetic acid have been synthesized and tested for their antitumor activity. nih.gov Some of these compounds showed an enhancement of the lytic potential of human monocytes, comparable to the reference molecule DMXAA, suggesting a potential mechanism for in vivo antitumor effects. nih.gov

Evaluation of Anti-inflammatory Responses in Animal Disease Models

The anti-inflammatory potential of xanthenone derivatives has been evaluated in animal models. nih.gov Phytoconstituents, including those with a xanthenone scaffold, are known to exhibit anti-inflammatory activities by interacting with various cellular targets and inflammatory pathways. nih.gov

A specific natural alkaloid, 4-methoxy-5-hydroxycanthin-6-one (CAN), isolated from Picrasma quassioides, has demonstrated significant anti-inflammatory effects both in vitro and in vivo. nih.gov In animal studies, oral administration of CAN reduced the development of carrageenan-induced paw edema and complete Freund's adjuvant (CFA)-induced chronic arthritis in rats. nih.gov These findings suggest that xanthenone-related compounds could be effective therapeutic agents for inflammatory diseases. nih.gov

Investigation of Other Preclinical Efficacies (e.g., antidiabetic, antiarrhythmic)

The diverse pharmacological profile of xanthenone derivatives extends to other potential therapeutic areas, including antidiabetic and antiarrhythmic effects. frontiersin.org

In the context of antiarrhythmic activity, while no direct studies on this compound were found, research on other heterocyclic compounds provides insights into potential mechanisms. For instance, novel pyrrolidin-2-one derivatives have been investigated for their antiarrhythmic properties in adrenaline-induced arrhythmia models in rats. nih.gov One such compound, S-75, demonstrated prophylactic antiarrhythmic activity, suggesting that blockade of α1-adrenoceptors might be a beneficial mechanism. nih.gov Another study on novel 3-alkyl-1-[omega-[4-[(alkylsulfonyl)amino]phenyl]-omega-hydroxyalkyl]-1H-imidazolium salts also explored their class III antiarrhythmic activity. nih.gov

Comprehensive Analysis of this compound Reveals Scant Scientific Data

A thorough investigation into the biological mechanisms of the chemical compound this compound has revealed a significant lack of available scientific literature and research data. Despite a comprehensive search for information pertaining to its molecular targets, influence on cellular signaling pathways, enzyme kinetics, and receptor interactions, no specific studies or detailed findings for this particular xanthenone derivative could be identified.

The inquiry, structured to elucidate the mechanistic underpinnings of this compound's biological actions, sought to populate a detailed outline covering key areas of pharmacological and biochemical interest. However, the scientific community has yet to publish research that would allow for a detailed discussion on the following points for this compound:

Mechanistic Elucidation of Biological Actions of Xanthenone Derivatives

Downstream Cellular and Molecular Effects:Consequently, without information on its direct targets and pathway modulation, the subsequent cellular and molecular effects resulting from exposure to 1-Hydroxy-3-phenylmethoxyxanthen-9-one remain uncharacterized.

While information exists for other related xanthenone derivatives, such as 1-hydroxy-3,5,8-trimethoxyxanthen-9-one (B14649692) and 1-hydroxy-2,3,5-trimethoxyxanthen-9-one, these are distinct chemical entities. nih.govnih.govneist.res.innih.gov It is crucial to note that even minor structural differences in chemical compounds can lead to vastly different biological activities. Therefore, extrapolating data from these analogues to this compound would be scientifically unsound.

Structure Activity Relationship Sar Studies of Xanthenone Derivatives

Impact of Substituent Nature and Position on Biological Activity

The type, number, and placement of functional groups on the xanthenone skeleton profoundly influence its biological and pharmacological properties. nih.govnih.gov Modifications can dramatically alter a compound's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic properties. mdpi.com

Role of Hydroxy and Methoxy (B1213986) Groups

Hydroxy (-OH) and methoxy (-OCH₃) groups are among the most studied substituents on the xanthenone scaffold, and their presence is critical for a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

The position and number of hydroxyl groups significantly impact a compound's efficacy. The presence of a hydroxyl group ortho to the carbonyl function of the xanthone (B1684191) scaffold (at the C-1 position) is considered a significant contributor to cytotoxicity in cancer cell lines. researchgate.net In flavonoids, a related class of compounds, hydroxyl groups at the C5 and C7 positions of the A-ring are also known to promote inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov The powerful antioxidant activity of some xanthones is directly attributed to the presence of hydroxyl groups. researchgate.net Research on 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has shown its capacity for metal-chelation and radical-scavenging, highlighting the role of these groups. researchgate.net Furthermore, SAR analyses indicate that the radical-scavenging activity is partly related to the number of phenolic hydroxy moieties, with ortho diphenolic hydroxy groups showing significant activity. mdpi.com

Methoxy groups also play a crucial role. Methoxy substitution can increase the polarity of a molecule, which may improve its interaction with hydrophobic residues within an enzyme's active site and enhance binding ability. nih.gov In some studies on flavonoids, the methoxy group demonstrated greater activity than a corresponding hydroxyl group. nih.gov SAR analysis has revealed that the methoxyl group at C-3 or C-7 on certain isoprenylated-xanthone skeletons is an essential group for inhibiting nitric oxide production. mdpi.com However, the effect can be complex; in some cases, compounds with more methoxyl groups show lower antioxidant activity, suggesting that free hydroxyls are more critical for that specific mechanism. mdpi.com The interplay between hydroxy and methoxy groups is therefore a key consideration in drug design. nih.gov

Influence of Phenylmethoxy Moiety and its Structural Variations

The phenylmethoxy group, a benzyl (B1604629) ether attached to the xanthone core, introduces a large, flexible, and lipophilic substituent. This moiety can significantly influence the compound's interaction with biological targets. The presence of aromatic rings is a key descriptor in QSAR models for α-glucosidase inhibition, where they can participate in π-stacking interactions with enzyme active sites. researchgate.netnih.gov

A study on 1-hydroxy-3-O-substituted xanthone derivatives evaluated the effect of various alkylated phenyl groups on acetylcholinesterase (AChE) inhibition. researchgate.net It was found that xanthone derivatives substituted with alkylated-phenyl groups were significantly more potent than those with simple alkyl or alkynyl groups. researchgate.net This highlights the importance of the aromatic ring in enhancing activity. Molecular docking studies suggest that such groups contribute to binding through π-alkyl interactions in addition to the π–π stacking and hydrogen bonding from the xanthone core itself. researchgate.netresearchgate.net The introduction of the phenylmethoxy moiety in 1-Hydroxy-3-phenylmethoxyxanthen-9-one is thus predicted to enhance its biological activity by providing an additional site for hydrophobic and aromatic interactions with target proteins.

Effects of Alkyl, Alkenyl, and Alkynyl Substituents

The introduction of hydrocarbon chains—alkyl, alkenyl (containing C=C double bonds), and alkynyl (containing C≡C triple bonds)—at various positions on the xanthenone scaffold directly impacts lipophilicity and can provide additional hydrophobic interactions with target sites.

A comprehensive study that synthesized a series of 1-hydroxy-3-O-substituted xanthones with alkyl, alkenyl, and alkynyl groups found that all substituted compounds were more potent acetylcholinesterase inhibitors than the parent 1,3-dihydroxyxanthone. researchgate.net The SAR analysis from this study revealed several key findings:

Chain Length: The length of the hydrocarbon side chain at the C-3 position plays a role in the inhibitory effects. researchgate.net Generally, a straight chain of four carbons was associated with more substantial AChE inhibition across all series (alkyl, alkenyl, and alkynyl). researchgate.net

Branching: Branched-chain substituents were found to be detrimental to activity compared to their straight-chain counterparts. researchgate.net

Unsaturation: The presence of a carbon-carbon double bond (alkenyl group) was particularly important for activity. researchgate.net Xanthones substituted with alkenyl groups were observed to be significantly more potent than those with alkyl or alkynyl groups. researchgate.net Compounds 2g (containing a but-2-en-1-yl group) and 2j (containing a 3-methylbut-2-en-1-yl, or prenyl, group) were the strongest inhibitors in the study. researchgate.net

Prenylation, the addition of a prenyl group (an alkenyl substituent), is a common modification in naturally occurring xanthones and is often associated with enhanced biological activity. nih.govnih.gov The introduction of a prenyl side chain can improve antitumor activity by increasing the molecule's lipophilicity and providing an additional motif to interact with biological targets. nih.gov

Significance of Halogenation and Other Aromatic Substitutions

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the xanthone scaffold, is a widely used strategy in medicinal chemistry to improve a drug's pharmacological profile. Incorporating halogens can enhance biological effectiveness, metabolic stability, lipophilicity, and electronegativity. mdpi.commdpi.com

Studies have shown that halogenated derivatives often exhibit improved potency. For example, adding a chloro substituent to a hydroxyxanthone skeleton was found to increase its antimalarial activity. researchgate.net In some series of quinone imines, compounds with the highest number of chlorine atoms demonstrated the highest insecticidal, fungicidal, and herbicidal activity. mdpi.com This enhancement is often attributed to the increased hydrophobicity of the molecule, which can facilitate transport across cell membranes and improve binding to hydrophobic pockets of target proteins. mdpi.com The MS spectrum is useful for identifying halogen substituents; chloro- and bromo-substituted xanthones typically show characteristic isotopic patterns. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." These models provide a mathematical framework for understanding SAR and predicting the activity of novel, untested compounds. Several QSAR studies have been conducted on xanthenone derivatives to identify the key molecular features driving their activity against various targets.

For instance, a QSAR model developed for xanthone derivatives as anticancer agents targeting DNA topoisomerase IIα found that dielectric energy, the number of hydroxyl groups, LogP (a measure of lipophilicity), and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov Another study on xanthen-3-one and xanthen-1,8-dione derivatives with antiproliferative activity against HeLa cells also developed robust 2D- and 3D-QSAR models. nih.gov

In the context of α-glucosidase inhibition, QSAR models were established using multiple linear regression (MLR). researchgate.netnih.gov These models identified three key descriptors that could effectively model the inhibitory activity:

Hs: The number of hydrogen-bond forming substituents.

N(π): The number of aromatic rings.

S: The softness value of the molecule.

Below is an interactive table summarizing key descriptors identified in various QSAR studies on xanthenone derivatives.

| Biological Activity | Key QSAR Descriptors Identified | Implication for Activity | Reference |

|---|---|---|---|

| Anticancer (Topoisomerase IIα) | Dielectric Energy, Hydroxyl Group Count, LogP, Shape Index, Solvent-Accessible Surface Area | Activity is influenced by electronic properties, hydrogen bonding capacity, lipophilicity, and molecular size/shape. | nih.gov |

| α-Glucosidase Inhibition | Number of H-bond substituents (Hs), Number of aromatic rings (Nπ), Softness (S) | Activity is regulated by hydrogen bonding, π-stacking interactions, and molecular softness. | researchgate.netnih.gov |

| Antimalarial | Atomic charges on specific oxygen and carbon atoms (qO8, qC9, qC12, qC14) | The electronic distribution at specific points on the xanthone core is critical for activity. | researchgate.net |

| Antiproliferative (HeLa) | 2D and 3D descriptors (unspecified in abstract) | Complex spatial and electronic features govern the antiproliferative effect. | nih.gov |

Design Principles for Optimized Xanthenone Analogues with Enhanced Preclinical Profiles

The collective insights from SAR and QSAR studies provide clear guiding principles for the rational design and optimization of xanthenone analogues to create drug candidates with improved efficacy and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net The goal is to move beyond natural product templates to generate novel structures with superior therapeutic potential. researchgate.net

Based on the available research, the following design principles can be proposed for optimizing compounds like this compound:

Optimize Hydroxylation and Methoxylation:

Maintain the 1-hydroxy group, as its position ortho to the carbonyl is often crucial for cytotoxicity and antioxidant activity. researchgate.net

Strategically place additional hydroxyl groups, particularly at positions C5 and C7, to enhance hydrogen bonding interactions with target enzymes. nih.gov

Consider the strategic replacement of hydroxyl with methoxy groups (or vice versa) to fine-tune polarity, lipophilicity, and interaction with hydrophobic pockets. nih.gov

Modify the Aromatic Moiety:

Leverage the phenylmethoxy group by introducing electron-donating or electron-withdrawing substituents onto its phenyl ring to modulate electronic properties and binding affinity.

Explore variations of the aromatic substituent, as alkylated-phenyl groups have shown high potency. researchgate.net The size and nature of this group can be optimized for specific target interactions.

Introduce Lipophilic Side Chains:

Incorporate linear, unbranched alkenyl chains of approximately four carbons at positions like C3, as this has been shown to significantly boost activity in some models. researchgate.net

Utilize prenylation as a strategy to increase lipophilicity and introduce additional binding motifs, which can improve antitumor and antimicrobial activities. nih.govmdpi.com

Employ Halogenation:

Introduce halogens (e.g., chlorine, bromine) onto the xanthenone core or the pendant phenyl ring to enhance metabolic stability and membrane permeability. mdpi.commdpi.com Para-halogenation is a common strategy.

Utilize QSAR Insights:

Design new analogues based on validated QSAR models, focusing on optimizing key descriptors like LogP, hydrogen-bonding capacity (Hs), and the number of aromatic rings (Nπ). researchgate.netnih.gov This allows for the virtual screening of candidates before undertaking costly synthesis.

By systematically applying these principles, medicinal chemists can rationally modify the this compound structure to develop optimized analogues with enhanced preclinical profiles, paving the way for potential new therapeutic agents.

Computational and in Silico Approaches in Xanthenone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand (like 1-Hydroxy-3-phenylmethoxyxanthen-9-one) and a protein target.

Prediction of Binding Modes and Affinities

In principle, molecular docking simulations could predict how this compound binds within the active site of a biological target, such as an enzyme or receptor. The simulation would calculate the binding affinity, typically expressed as a docking score or in units of energy (e.g., kcal/mol), which indicates the strength of the interaction. Lower binding energies generally suggest a more stable and potent interaction. For related xanthone (B1684191) derivatives, studies have successfully predicted their binding affinities to various targets, including those involved in cancer and neurodegenerative diseases. nih.gov

Identification of Key Interacting Residues and Motifs

These simulations would also identify the specific amino acid residues within the target protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. Understanding these interactions is fundamental for explaining the compound's mechanism of action and for guiding the design of more potent and selective analogs. For instance, studies on similar xanthones have detailed their interactions with the active sites of enzymes like cholinesterases. nih.gov

Theoretical Calculations for Reaction Mechanisms and Regioselectivity in Synthesis

Computational chemistry can be employed to study the synthesis of complex molecules. Theoretical calculations, often using Density Functional Theory (DFT), can elucidate reaction mechanisms, predict the feasibility of a synthetic route, and explain the regioselectivity of a reaction—why a reaction occurs at one position on a molecule over another. While general methods for xanthone synthesis are known, specific theoretical studies on the synthesis of this compound are not available.

Pharmacokinetic Parameter Prediction (e.g., absorption, distribution)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help to assess the compound's drug-likeness and potential for oral bioavailability. Such computational models can estimate parameters like intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. While general ADME predictions for various xanthones have been performed in broad screening studies, specific published data for this compound is absent.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies often fall into two categories: ligand-based and structure-based.

Ligand-based drug design is used when the structure of the target is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest.

Structure-based drug design relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy.

Both strategies could theoretically be applied to this compound. For example, if a set of active xanthones with a known target were available, a pharmacophore model could be developed (ligand-based). Alternatively, if the structure of a relevant biological target was known, this compound could be docked into its active site to guide the design of new derivatives with improved properties (structure-based). Research on other xanthones has utilized these strategies to develop novel therapeutic agents. nih.govnih.gov

Biosynthesis and Natural Occurrence of Xanthenones

Natural Sources of Xanthenone Compounds

Xanthenones are secondary metabolites that are not universally distributed in the plant kingdom; their presence is characteristic of a few families of higher plants. They are particularly abundant in the families Gentianaceae, Guttiferae (Clusiaceae), and Polygalaceae. Fungi and lichens are also known to be sources of these compounds.

One of the most well-known sources of xanthenones is the mangosteen fruit (Garcinia mangostana), which is rich in compounds like α-mangostin and γ-mangostin. The Gentianaceae family, with genera such as Gentiana, Halenia, Swertia, and Gentianella, is another significant source of a wide variety of xanthenones. For example, the roots of Gentiana lutea (great yellow gentian) contain the xanthenone gentisin.

Table 1: Examples of Natural Sources for Xanthenone Compounds

| Plant Family | Genus/Species | Example Compound(s) |

| Guttiferae (Clusiaceae) | Garcinia mangostana | α-Mangostin, γ-Mangostin |

| Gentianaceae | Gentiana lutea | Gentisin |

| Gentianaceae | Swertia chirata | Swerchirin |

| Polygalaceae | Polygala spp. | Various xanthenones |

| Moraceae | Maclura pomifera | Macluraxanthone |

Elucidation of Biosynthetic Pathways (e.g., Shikimate Pathway, Polyketide Pathway)

The biosynthesis of the xanthenone skeleton is a fascinating example of mixed biosynthetic origin, primarily involving the shikimate and the acetate (B1210297) (polyketide) pathways.

The general route proceeds as follows:

Shikimate Pathway : This pathway provides a C6-C1 unit, typically derived from shikimic acid, which leads to an aromatic precursor like 3-hydroxybenzoic acid.

Polyketide Pathway : The acetate pathway provides a C6 unit by the head-to-tail condensation of three molecules of acetyl-CoA to form a polyketide chain.

Condensation and Cyclization : The key step is the condensation of the aromatic acid (from the shikimate pathway) with the polyketide chain. This is followed by intramolecular cyclizations and aromatization steps to form the characteristic tricyclic xanthenone core.

Specifically, the biosynthesis of many xanthenones begins with the formation of 2,3',4,6-tetrahydroxybenzophenone (B1214623) from the condensation of a benzoyl-CoA derivative (from the shikimate pathway) and three molecules of malonyl-CoA (from the acetate pathway). This benzophenone (B1666685) intermediate then undergoes oxidative phenolic coupling to form the central pyrone ring, yielding the xanthenone scaffold.

Identification of Key Enzyme Systems Involved in Xanthenone Biogenesis

The enzymatic machinery responsible for xanthenone biosynthesis is complex and involves several classes of enzymes. A pivotal enzyme in this process is benzophenone synthase (BPS) , a type III polyketide synthase. BPS catalyzes the crucial condensation step between an aromatic CoA-ester and malonyl-CoA molecules to form the benzophenone intermediate.

Following the formation of the benzophenone, cytochrome P450 monooxygenases (P450s) play a critical role. Specifically, a P450-dependent monooxygenase is responsible for the regioselective oxidative C-O phenol (B47542) coupling of the benzophenone intermediate, which leads to the cyclization and formation of the xanthenone core.

Further modifications of the xanthenone scaffold, such as hydroxylation, methylation, prenylation, and glycosylation, are carried out by other specific enzymes like methyltransferases, prenyltransferases, and glycosyltransferases, leading to the vast diversity of natural xanthenones.

Metabolic Engineering and Biotechnological Approaches for Xanthenone Production

The valuable biological properties of xanthenones have spurred interest in producing them through biotechnological means, which can offer a more sustainable and controllable supply compared to extraction from natural sources. Metabolic engineering strategies in microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) have shown promise.

A common approach involves heterologous expression of the key biosynthetic genes from xanthenone-producing plants. For instance, researchers have successfully co-expressed a benzophenone synthase (BPS) and the specific cytochrome P450 monooxygenase responsible for cyclization in a microbial host. By feeding the engineered microbes with simple precursors, it is possible to produce the basic xanthenone scaffold.

Further engineering efforts aim to introduce the subsequent modification enzymes (e.g., methyltransferases, prenyltransferases) into the microbial chassis to produce more complex and valuable xanthenones, such as the prenylated xanthenones found in mangosteen. These biotechnological platforms offer a powerful and customizable method for the production of known and novel xanthenone compounds for various applications.

Advanced Analytical Methods for Xanthenone Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Xanthenones and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthenones due to its high resolution, sensitivity, and applicability to a wide range of polarities. mdpi.comnih.gov For 1-Hydroxy-3-phenylmethoxyxanthen-9-one and its metabolites, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Research Findings: Method development for xanthenones typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from a complex matrix. A standard C18 column is often effective for separating various xanthenone derivatives. nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often with a formic acid or acetate (B1210297) buffer to control pH and improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate compounds with a wide range of polarities, from polar hydroxylated metabolites to the less polar parent compound. nih.gov

Quantification is typically performed using a photodiode array (PDA) detector, which also provides spectral information to confirm peak purity and identity. mdpi.com For this compound, the detection wavelength would be set at one of its UV absorbance maxima. mdpi.com The development of validated HPLC methods is critical for the accurate quantification of this compound in various samples, such as in natural extracts or biological fluids. nih.gov The quantitative analysis of multicomponents by a single marker (QAMS) is an advanced HPLC-based method that can provide reliable results while saving reference materials and analysis time. nih.gov

Table 8.1: Example HPLC Parameters for Xanthenone Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Controls retention and peak shape. |

| Elution | Gradient (e.g., 25% B to 90% B over 30 min) | Elutes compounds with varying polarities. nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min nih.govmdpi.com | Influences resolution and analysis time. |

| Column Temp. | 25 °C mdpi.com | Ensures reproducible retention times. |

| Detector | Photodiode Array (PDA) | Quantifies and provides UV spectra for identification. |

| Injection Vol. | 10 µL | Standard volume for analytical scale. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Xanthenone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com Its application to this compound is conditional upon the compound's volatility and thermal stability. Due to its relatively high molecular weight and the presence of a polar hydroxyl group, this xanthenone derivative is expected to have low volatility.

Research Findings: Direct GC-MS analysis of such compounds is challenging. Therefore, a derivatization step is typically required to increase volatility and thermal stability. researchgate.net The most common derivatization procedure for hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, making the molecule suitable for GC analysis.

Once derivatized, the compound can be separated on a capillary column (e.g., a nonpolar DB-5ms) and detected by a mass spectrometer. mdpi.com The mass spectrometer provides a fragmentation pattern upon electron ionization (EI), which serves as a chemical fingerprint for structural confirmation. azolifesciences.com GC-MS is particularly useful for identifying trace amounts of volatile metabolites or degradation products in complex mixtures. nih.gov While GC-MS is a primary tool for metabolomics, its use for large, non-volatile molecules like many xanthenones is less common than LC-MS. researchgate.netazolifesciences.com

Advanced NMR Techniques for Complex Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules like this compound. nih.gov While basic 1D ¹H and ¹³C NMR provide essential information, advanced 2D NMR techniques are required to unambiguously assign all signals and determine the compound's conformation. researchgate.netnih.gov

Research Findings: The structure of a novel or synthesized xanthenone can be pieced together using a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds), allowing for the identification of adjacent protons in the aromatic rings of the xanthenone core. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), making it possible to assign the carbon signal for each protonated carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.com It is crucial for connecting different fragments of the molecule, for instance, linking the phenylmethoxy group to the C3 position of the xanthenone core by observing a correlation from the benzylic protons to C3. It also confirms the position of substituents on the aromatic rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational studies, NOESY is used to identify protons that are close in space, even if they are not directly bonded. diva-portal.org This could reveal the preferred orientation of the flexible phenylmethoxy group relative to the planar xanthenone scaffold. nih.gov

Table 8.2: Hypothetical NMR Assignments for this compound

| Position | Technique | Expected Chemical Shift (δ ppm) | Key Correlation (HMBC) |

| 1-OH | ¹H NMR | ~12-13 | To C1, C2, C9a |

| H-2 | ¹H NMR | ~6.4 | To C1, C3, C4, C4a |

| H-4 | ¹H NMR | ~6.5 | To C2, C3, C4a, C9a |

| H-5 | ¹H NMR | ~8.1 | To C6, C7, C8a, C9 |

| OCH₂Ph | ¹H NMR | ~5.2 (s, 2H) | To C3, Phenyl C1' |

| C-9 (C=O) | ¹³C NMR | ~175 | From H-8, 1-OH |

| C-3 | ¹³C NMR | ~165 | From H-2, H-4, OCH₂Ph |

| C-1 | ¹³C NMR | ~162 | From H-2, 1-OH |

X-ray Crystallography for Precise Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a compound like this compound, obtaining a suitable single crystal would provide unequivocal proof of its structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Research Findings: Studies on the parent compound, xanthone (B1684191), have established its crystal structure and explored its polymorphism. nih.govzenodo.org For example, xanthone has been characterized in an orthorhombic P2₁2₁2₁ space group. nih.gov The process for analyzing a derivative like this compound would involve growing a high-quality single crystal, which can be challenging. Once obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields an electron density map from which the atomic positions can be determined.

The data obtained would confirm the connectivity of the atoms, the planarity of the xanthenone core, and the exact spatial orientation of the hydroxy and phenylmethoxy substituents. This technique is particularly valuable for resolving any structural ambiguities that cannot be definitively settled by NMR alone, such as distinguishing between certain isomers. researchgate.net

Table 8.3: Example Crystallographic Data (Based on Xanthone)

| Parameter | Example Value (for Xanthone) | Information Provided |

| Crystal System | Orthorhombic nih.gov | The basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ nih.govnih.gov | The symmetry elements within the unit cell. |

| Unit Cell (a, b, c) | a = 4.89 Å, b = 13.70 Å, c = 14.17 Å nih.gov | The dimensions of the repeating crystal lattice. |

| Unit Cell (α, β, γ) | α = 90°, β = 90°, γ = 90° nih.gov | The angles between the unit cell axes. |

| Z Value | 4 | The number of molecules in the unit cell. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Profiling and Identification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for modern analytical research. LC-MS/MS and GC-MS/MS are particularly powerful for identifying and quantifying compounds in highly complex mixtures like biological extracts. nih.gov

Research Findings: LC-MS/MS is the premier tool for analyzing this compound and its metabolites in biological matrices. nih.gov The HPLC front-end separates the compounds, which are then ionized (commonly by electrospray ionization, ESI) and enter the mass spectrometer. In a tandem MS (MS/MS) instrument (like a triple quadrupole or Q-TOF), a specific parent ion (corresponding to the protonated or deprotonated molecule of interest) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole, provides exceptional selectivity and sensitivity for quantification. gcms.cz High-resolution MS/MS (using TOF or Orbitrap analyzers) provides accurate mass measurements of fragment ions, which greatly aids in the structural elucidation of unknown metabolites. researchgate.netthermofisher.com

GC-MS/MS offers enhanced selectivity over single-stage GC-MS. gcms.cz For derivatized xanthenones, it can reduce matrix interference and improve detection limits. The principle is similar to LC-MS/MS, where a specific parent ion is selected and fragmented to produce a characteristic transition, confirming the analyte's identity with very high confidence. gcms.cz

Chemometric Approaches for Data Analysis and Correlation

The vast and complex datasets generated by modern analytical instruments (e.g., HPLC-PDA, GC-MS, NMR) often require advanced statistical methods for data interpretation. Chemometrics provides a suite of multivariate analysis tools to extract meaningful information from this data. researchgate.netsci-hub.se

Research Findings: For xanthenone research, chemometrics can be applied in several ways:

Data Pre-processing: Techniques like baseline correction, normalization, and peak alignment are essential first steps to prepare chromatographic or spectral data for analysis. unibo.it

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) can be used to visualize patterns and clustering within large datasets. mdpi.com For example, PCA could be applied to the HPLC profiles of different plant extracts to see if they group according to their xanthenone content, including this compound. nih.gov

Classification and Calibration: Supervised methods, such as Partial Least Squares (PLS) regression and Linear Discriminant Analysis (LDA), are used to build predictive models. scilit.comijper.org For instance, a PLS model could be developed to correlate the NMR spectra of a series of extracts with their biologically-assessed activity, helping to identify which spectral features (and thus which compounds) are most correlated with the activity. mdpi.com The combination of analytical data and chemometrics allows for a more comprehensive understanding of the chemical system being studied. nih.gov

Preclinical Pharmacokinetics and Metabolism of Xanthenone Compounds

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are crucial in early drug discovery to predict how a compound will be cleared from the body. solvobiotech.com These assays assess the susceptibility of a chemical compound to biotransformation by metabolic enzymes. if-pan.krakow.pl The primary deliverables from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic parameters. solvobiotech.comif-pan.krakow.pl

Microsomal Stability Assays (e.g., human liver microsomes, species-specific microsomes)

Microsomal stability assays are a common in vitro tool used to evaluate the metabolic stability of a compound. creative-bioarray.combioduro.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Phase I enzymes like cytochrome P450s. creative-bioarray.comwuxiapptec.com The test compound is incubated with liver microsomes from humans or other preclinical species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. if-pan.krakow.plbioduro.com The rate of disappearance of the parent compound is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). bioduro.com This data allows for the calculation of the in vitro half-life and intrinsic clearance. solvobiotech.combioduro.com The choice of incubation time is critical; shorter times are better for differentiating unstable compounds, while longer times are more suitable for stable compounds. nih.gov

Interactive Table: Typical Parameters in a Microsomal Stability Assay

| Parameter | Description | Typical Value/Condition | Source |

| Test Compound Concentration | The concentration of the drug being tested. It should ideally be below the Michaelis-Menten constant (Km). | 0.1–1 µM | solvobiotech.comif-pan.krakow.pl |

| Microsomal Protein Concentration | The amount of microsomal protein in the incubation. | 0.1–1.0 mg/mL | solvobiotech.com |

| Cofactor | Necessary for the activity of many metabolic enzymes. | e.g., 1 mM NADPH for CYP enzymes | if-pan.krakow.pl |

| Incubation Temperature | Maintained at physiological temperature. | 37°C | if-pan.krakow.pl |

| Time Points | Samples are taken at various times to measure compound depletion. | e.g., 0, 5, 15, 30, 60 minutes | bioduro.com |

Role of Phase I (e.g., Cytochrome P450) and Phase II (e.g., Glucuronidation) Enzymes

Drug metabolism is broadly categorized into Phase I and Phase II reactions. wuxiapptec.com

Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule. nih.gov The cytochrome P450 (CYP) enzyme superfamily is the most significant contributor to Phase I metabolism, responsible for the metabolism of a vast majority of clinical drugs. nih.gov Microsomal stability assays primarily assess Phase I metabolism. bioduro.com Specific CYP isoforms involved in a compound's metabolism can be identified using recombinant human CYP enzymes. nih.gov

Phase II Metabolism: These are conjugation reactions where an endogenous substrate is attached to the drug, often at the functional group introduced in Phase I. This process generally increases the water solubility of the compound, facilitating its excretion. wuxiapptec.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. creative-bioarray.com To assess both Phase I and Phase II metabolism, liver S9 fractions or hepatocytes can be used, as they contain a broader range of enzymes than microsomes. solvobiotech.comcreative-bioarray.com

Identification of Preclinical Metabolites

Identifying the metabolites of a drug candidate is essential for understanding its biotransformation pathways and assessing the potential for active or toxic metabolites. wuxiapptec.com This is typically done by analyzing samples from in vitro metabolism studies (e.g., microsomal or hepatocyte incubations) and in vivo studies (e.g., plasma, urine, feces from animal models) using high-resolution mass spectrometry. nih.gov The structural elucidation of these metabolites provides a more complete picture of the compound's disposition.

In Vivo Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Excretion)

Following in vitro studies, the pharmacokinetic profile of a compound is evaluated in animal models to understand its behavior in a whole organism. nih.gov This involves administering the compound to animals (e.g., mice, rats) and collecting biological samples (typically blood) at various time points to measure the drug concentration. nih.govresearchgate.net These studies provide critical information on the absorption, distribution, and excretion of the compound. nih.gov

Plasma Concentration-Time Curve Analysis

The data from in vivo studies are plotted as plasma concentration versus time, generating a pharmacokinetic curve. researchgate.net This curve provides a visual representation of how the drug is absorbed, distributed, and eliminated from the body. researchgate.netnih.gov Key parameters are derived from this curve to quantify the pharmacokinetic properties of the compound.

Clearance, Half-Life, and Volume of Distribution

Analysis of the plasma concentration-time curve yields several key pharmacokinetic parameters:

Clearance (CL): This parameter describes the volume of plasma cleared of the drug per unit of time and is a measure of the body's efficiency in eliminating the drug. nih.gov

Half-Life (t½): The time required for the plasma concentration of the drug to decrease by 50%. nih.govnih.gov It is determined by both clearance and the volume of distribution. nih.gov A drug is considered effectively eliminated from the body after approximately 4 to 5 half-lives. nih.gov

Volume of Distribution (Vd): This is an apparent volume that describes the extent to which a drug is distributed throughout the body's tissues rather than remaining in the plasma. nih.govmsdvetmanual.com

Interactive Table: Key In Vivo Pharmacokinetic Parameters

| Parameter | Symbol | Definition | Formula | Source |

| Half-Life | t½ | Time for plasma concentration to reduce by 50%. | t½ = 0.693 / k | nih.gov |

| Volume of Distribution | Vd | Apparent volume into which a drug distributes to produce the observed plasma concentration. | Vd = Dose / C₀ | ufl.edu |

| Clearance | CL | Volume of plasma cleared of drug per unit time. | CL = k * Vd | ufl.edu |

| Area Under the Curve | AUC | Total drug exposure over time. | Calculated by integrating the concentration-time curve. | nih.gov |

Note: k is the elimination rate constant and C₀ is the initial plasma concentration.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical pharmacokinetic and metabolism data for the compound 1-Hydroxy-3-phenylmethoxyxanthen-9-one .

Detailed research findings regarding its tissue distribution, the specific enzymes contributing to its metabolism, or its potential to modulate drug-metabolizing enzymes and transporters in preclinical systems are not available in the public domain. Consequently, it is not possible to provide an article with the requested detailed, informative, and scientifically accurate content and data tables for the specified sections.

Further research on this specific xanthenone compound is required to elucidate its preclinical pharmacokinetic and metabolic profile. Without such studies, any discussion on the topics outlined would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article focusing on the preclinical pharmacokinetics and metabolism of this compound cannot be generated at this time due to the absence of foundational research data.

Q & A

Basic: What are the established synthetic routes for 1-Hydroxy-3-phenylmethoxyxanthen-9-one?

The synthesis typically involves stepwise construction of the xanthone core followed by functionalization. A common approach includes:

- Polyphenolic precursor coupling : Reacting polyphenolic precursors (e.g., salicylic acid derivatives) with dehydrating agents like acetic anhydride or phosphorus oxychloride to form the fused xanthene ring system .

- Functional group introduction : Methoxy and hydroxyl groups are added via electrophilic substitution or protection/deprotection strategies. For example, phenylmethoxy groups can be introduced using alkylating agents under controlled pH .

- Purification : Column chromatography and recrystallization are critical to isolate high-purity products (>95% by HPLC) .

Basic: How is the structural identity of this compound confirmed?

Key analytical techniques include:

- Spectroscopy :

- Chromatography : HPLC validates purity (>98%) and distinguishes from analogs like 3,6-dihydroxyxanthen-9-one .

- Crystallography : X-ray diffraction resolves bond angles and confirms fused-ring geometry .

Basic: What in vitro assays are used to evaluate its biological activity?

- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify hydroxyl group contributions to redox activity .

- Enzyme inhibition : Tyrosinase inhibition assays (linked to MDL ID TYRO_HUMAN) assess therapeutic potential for hyperpigmentation disorders .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) evaluate selectivity and IC values .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

- Catalyst screening : Lewis acids (e.g., AlCl) enhance electrophilic substitution rates .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility and reaction yields .

- Temperature control : Stepwise heating (60–80°C) minimizes side reactions like over-oxidation .

- Scale-up challenges : Pilot studies using continuous-flow reactors reduce purification losses .

Advanced: How do conflicting bioactivity results across studies arise, and how are they resolved?

- Source of contradictions :

- Resolution strategies :

Advanced: What strategies guide the rational design of derivatives with enhanced properties?

- Substituent engineering :

- Computational modeling :

Advanced: What techniques characterize its solid-state properties for formulation studies?